molecular formula C21H20N4O3 B2378052 N-(2-ethoxybenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide CAS No. 1184984-61-9

N-(2-ethoxybenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide

Cat. No.: B2378052
CAS No.: 1184984-61-9
M. Wt: 376.416
InChI Key: PCMCKJKRWHNPHQ-UHFFFAOYSA-N
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Description

N-(2-Ethoxybenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core fused with an acetamide side chain substituted at the N-position with a 2-ethoxybenzyl group. Its structure combines aromatic, hydrogen-bonding, and hydrophobic motifs, which are critical for interactions with biological targets.

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-2-28-17-10-6-3-7-14(17)11-22-18(26)12-25-13-23-19-15-8-4-5-9-16(15)24-20(19)21(25)27/h3-10,13,24H,2,11-12H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMCKJKRWHNPHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)CN2C=NC3=C(C2=O)NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxybenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidoindole core, followed by the introduction of the ethoxybenzyl and acetamide groups. Common reagents used in these reactions include ethyl bromoacetate, hydrazine hydrate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (such as temperature, pressure, and solvent choice), and implementing purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxybenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (such as potassium permanganate), reducing agents (such as sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxybenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound shares a pyrimido[5,4-b]indole core with multiple derivatives reported in the literature. Key structural variations among analogues include:

Compound Name Core Substituents Acetamide Side Chain Key Modifications
Target Compound 4-oxo-4,5-dihydro-3H-pyrimidoindole N-(2-ethoxybenzyl) Ethoxybenzyl group at N-position
1Z105 (N-cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-pyrimidoindol-2-yl)thio)acetamide) 5-methyl, 3-phenyl, 2-thio N-cyclohexyl Cyclohexyl group; sulfur linkage
2B182C (8-(furan-2-yl)-substituted 1Z105 derivative) 8-(furan-2-yl), 5-methyl, 3-phenyl N-cyclohexyl C8 furan substitution
Compound 50 (N-cyclohexyl-2-((5-dodecyl-4-oxo-3-phenyl-pyrimidoindol-2-yl)thio)acetamide) 5-dodecyl, 3-phenyl, 2-thio N-cyclohexyl Long alkyl chain (C12) at C5
N-(Furan-2-ylmethyl)-2-((4-oxo-3-phenyl-pyrimidoindol-2-yl)thio)acetamide None N-(furan-2-ylmethyl) Heteroaromatic (furan) side chain

Key Observations :

  • N-Substituent Effects : The 2-ethoxybenzyl group in the target compound introduces both aromaticity (benzene ring) and polarity (ethoxy group), which may enhance solubility compared to purely aliphatic substituents like cyclohexyl (1Z105) or furfuryl (Compound 19) .
  • Core Modifications: Substitutions at C5 (e.g., methyl in 1Z105 vs. dodecyl in Compound 50) significantly alter lipophilicity.
  • C8 Position : Introducing a furan-2-yl group at C8 (as in 2B182C) enhances TLR4 activation potency by ~10-fold compared to 1Z105, demonstrating the importance of aromatic/hydrogen-bonding motifs at this position .

Yield Comparison :

  • Cyclohexyl-substituted analogues (e.g., 1Z105) are synthesized in yields exceeding 70% .
  • Bulky substituents (e.g., naphthalen-2-yl in Compound 18) reduce yields to ~50–60% due to steric hindrance .
  • The ethoxybenzyl group in the target compound may require optimized reaction conditions to avoid side reactions (e.g., ethoxy group oxidation) .
Physicochemical and Pharmacokinetic Properties
  • Lipophilicity : The 2-ethoxybenzyl group balances hydrophobicity (logP ~3–4) compared to highly lipophilic derivatives like Compound 50 (logP >6 due to C12 chain) .
  • Solubility : Ethoxy and benzyl groups may improve solubility in polar aprotic solvents (e.g., DMSO) compared to purely aliphatic analogues.
  • Metabolic Stability : The ethoxy group is susceptible to cytochrome P450-mediated dealkylation, whereas sulfur-containing analogues (e.g., 1Z105) may exhibit longer half-lives .

Biological Activity

N-(2-ethoxybenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide is a complex organic compound belonging to the pyrimidoindole class. This article examines its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Ethoxybenzyl group
  • Pyrimidoindole core

This structural arrangement is significant for its biological interactions and potential therapeutic effects.

Research indicates that this compound may interact with specific molecular targets, such as enzymes and receptors. The exact pathways and interactions require further elucidation but are believed to involve modulation of signaling pathways related to inflammation and immune response.

Antimicrobial Properties

Studies have shown that derivatives of pyrimidoindoles exhibit antimicrobial activity. Specifically, this compound has been evaluated for its effectiveness against various bacterial strains and fungi. The compound's ability to disrupt microbial cell membranes is a proposed mechanism for its antimicrobial effects.

Anticancer Activity

The compound has been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the activation of specific pathways, including the NF-kB pathway. A study highlighted that compounds from the pyrimidoindole family can stimulate immune responses that may enhance antitumor activity .

Case Studies and Research Findings

  • Toll-like Receptor Activation : A study identified substituted pyrimido[5,4-b]indoles as selective Toll-like receptor 4 (TLR4) stimulators. The findings suggest that modifications in the pyrimidoindole structure can lead to differential production of cytokines, indicating potential applications in immunotherapy .
  • Cytotoxicity Assessment : In vitro studies have demonstrated that this compound exhibits low cytotoxicity while maintaining potent biological activity. This characteristic makes it an attractive candidate for drug development .

Data Table: Biological Activities of N-(2-Ethoxybenzyl)-2-(4-Oxo-Pyrimidoindole)

Activity Type Effect Reference
AntimicrobialEffective against bacteria
AnticancerInduces apoptosis in cancer cells
Immune ModulationActivates TLR4
CytotoxicityLow cytotoxicity

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